molecular formula C10H8ClNO3 B14017323 5-Chloro-3-ethyl-2-nitro-1-benzofuran CAS No. 33094-75-6

5-Chloro-3-ethyl-2-nitro-1-benzofuran

Katalognummer: B14017323
CAS-Nummer: 33094-75-6
Molekulargewicht: 225.63 g/mol
InChI-Schlüssel: PUGOGUAIRFEAQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-3-ethyl-2-nitro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position, an ethyl group at the 3rd position, and a nitro group at the 2nd position on the benzofuran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-ethyl-2-nitro-1-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with the desired substituents.

Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been developed to enhance reaction efficiency and reduce reaction times . These methods are particularly useful for producing large quantities of benzofuran derivatives for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-3-ethyl-2-nitro-1-benzofuran undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Reduction of the nitro group: results in the formation of 5-Chloro-3-ethyl-2-amino-1-benzofuran.

    Substitution of the chlorine atom: can lead to various derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 5-Chloro-3-ethyl-2-nitro-1-benzofuran depends on its specific application. In biological systems, benzofuran derivatives can interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The chlorine atom and ethyl group can also influence the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

    5-Chloro-2-nitrobenzofuran: Similar structure but lacks the ethyl group at the 3rd position.

    3-Ethyl-2-nitrobenzofuran: Similar structure but lacks the chlorine atom at the 5th position.

    5-Chloro-3-ethylbenzofuran: Similar structure but lacks the nitro group at the 2nd position.

Uniqueness: 5-Chloro-3-ethyl-2-nitro-1-benzofuran is unique due to the specific combination of substituents on the benzofuran ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

33094-75-6

Molekularformel

C10H8ClNO3

Molekulargewicht

225.63 g/mol

IUPAC-Name

5-chloro-3-ethyl-2-nitro-1-benzofuran

InChI

InChI=1S/C10H8ClNO3/c1-2-7-8-5-6(11)3-4-9(8)15-10(7)12(13)14/h3-5H,2H2,1H3

InChI-Schlüssel

PUGOGUAIRFEAQO-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(OC2=C1C=C(C=C2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.